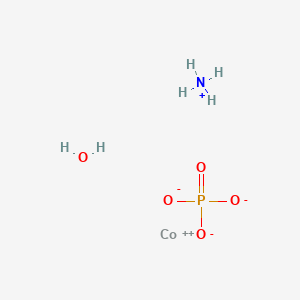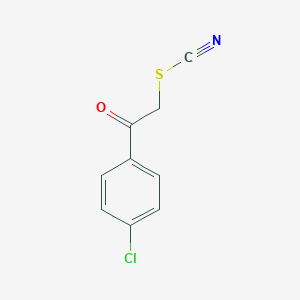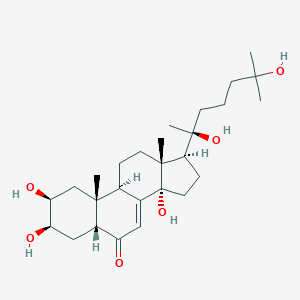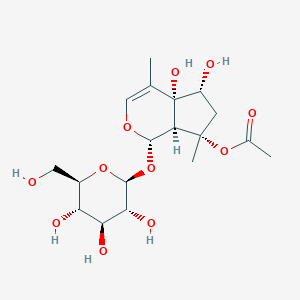
Ammonium cobalt(II) phosphate monohydrate
Overview
Description
Ammonium cobalt(II) phosphate monohydrate is an inorganic compound with the chemical formula CoH6NO5P. It is a crystalline solid that appears in colors ranging from blue to deep green. This compound is known for its stability at room temperature and its solubility in water and acidic solutions. It is primarily used in the preparation of other cobalt compounds and has applications in various fields such as catalysis, battery materials, and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium cobalt(II) phosphate monohydrate can be synthesized through a precipitation reaction. The typical method involves mixing aqueous solutions of cobalt(II) chloride (CoCl2) and ammonium phosphate ((NH4)2HPO4) in the presence of water. The reaction proceeds as follows:
CoCl2(aq)+(NH4)2HPO4(aq)+H2O(l)→NH4CoPO4⋅H2O(s)+2HCl(aq)
This reaction results in the formation of this compound as a solid precipitate.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of waste solutions from cobalt plating processes. These waste solutions contain cobalt(II) ions, which are reacted with ammonium phosphate and phosphoric acid to precipitate the desired compound. This method not only recycles cobalt from waste but also produces a valuable chemical product .
Chemical Reactions Analysis
Types of Reactions
Ammonium cobalt(II) phosphate monohydrate undergoes various chemical reactions, including:
Precipitation: The compound can be precipitated from aqueous solutions containing cobalt(II) ions, ammonium ions, and phosphate ions.
Common Reagents and Conditions
Oxidation: High temperatures are required for the decomposition of this compound.
Precipitation: Aqueous solutions of cobalt(II) chloride and ammonium phosphate are commonly used reagents.
Major Products Formed
Oxidation: Cobalt oxide (CoO) or cobalt phosphate (Co3(PO4)2).
Precipitation: this compound (NH4CoPO4·H2O).
Scientific Research Applications
Ammonium cobalt(II) phosphate monohydrate has a wide range of applications in scientific research:
Battery Materials: It is used in the development of battery materials, particularly in the production of lithium-ion batteries.
Pigments: The compound is used as a pigment in ceramics and dyes due to its vibrant colors.
Material Science: Its unique crystal structure makes it suitable for applications in material science, including the development of magnetic materials.
Mechanism of Action
The mechanism of action of ammonium cobalt(II) phosphate monohydrate is primarily related to its crystal structure. The compound consists of an interconnected network of phosphate tetrahedra and cobalt(II) cations, with ammonium cations occupying the spaces between these units. This structure allows for hydrogen bonding interactions, which contribute to its stability and reactivity. The presence of cobalt(II) ions also imparts magnetic properties to the compound, making it useful in various applications.
Comparison with Similar Compounds
Ammonium cobalt(II) phosphate monohydrate can be compared with other similar compounds, such as:
Ammonium nickel(II) phosphate monohydrate: Similar in structure but contains nickel(II) ions instead of cobalt(II) ions.
Ammonium manganese(II) phosphate monohydrate: Contains manganese(II) ions and exhibits different magnetic properties.
Cobalt(II) phosphate: Lacks the ammonium component and has different solubility and stability characteristics.
The uniqueness of this compound lies in its combination of cobalt(II) ions and ammonium ions, which impart specific chemical and physical properties that are valuable in various applications .
Properties
IUPAC Name |
azanium;cobalt(2+);phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSIYUITZYKGRY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648452 | |
| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16827-96-6 | |
| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)

![[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B102760.png)





![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
